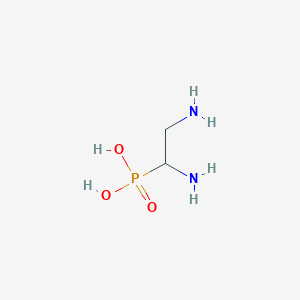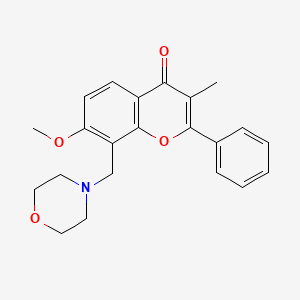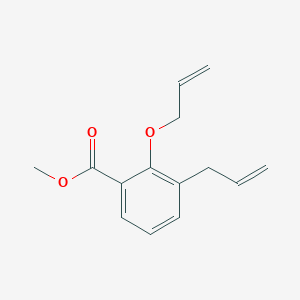
Methyl 3-allyl-2-(allyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-allyl-2-(allyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group and an allyloxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-allyl-2-(allyloxy)benzoate typically involves the esterification of 3-allyl-2-(allyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-allyl-2-(allyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of saturated benzoate derivatives.
Substitution: Formation of substituted benzoates with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-allyl-2-(allyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-allyl-2-(allyloxy)benzoate involves its interaction with various molecular targets. The allyl and allyloxy groups can participate in reactions that modify the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme-catalyzed transformations and binding to specific receptors or proteins.
Comparación Con Compuestos Similares
- Methyl 3-(allyloxy)benzoate
- Methyl 2-(allyloxy)benzoate
- Methyl 4-allylbenzoate
Comparison: Methyl 3-allyl-2-(allyloxy)benzoate is unique due to the presence of both allyl and allyloxy groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and interactions in various research fields.
Propiedades
Número CAS |
6969-42-2 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 2-prop-2-enoxy-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C14H16O3/c1-4-7-11-8-6-9-12(14(15)16-3)13(11)17-10-5-2/h4-6,8-9H,1-2,7,10H2,3H3 |
Clave InChI |
YIBVZKMTJHJOND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1OCC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


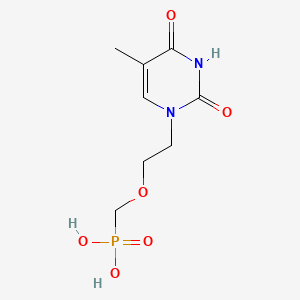
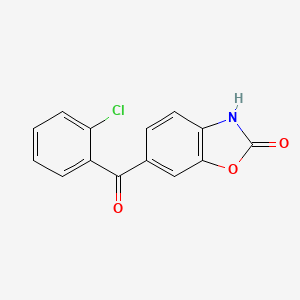
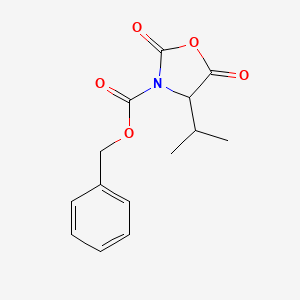
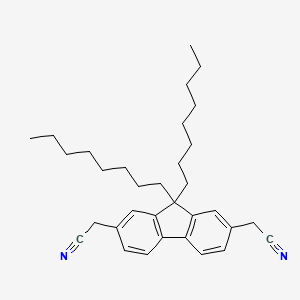
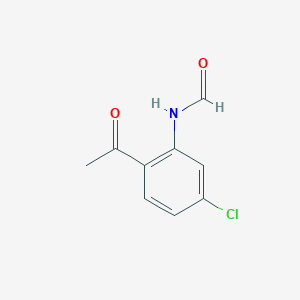
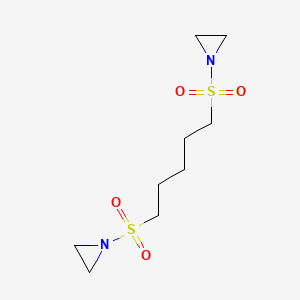
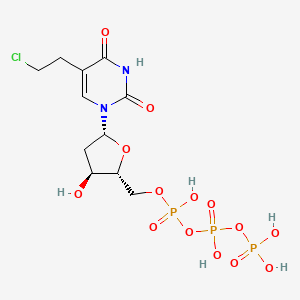

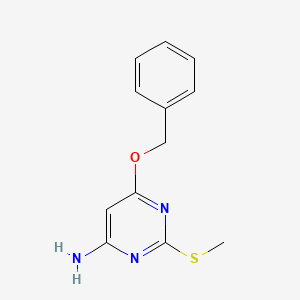
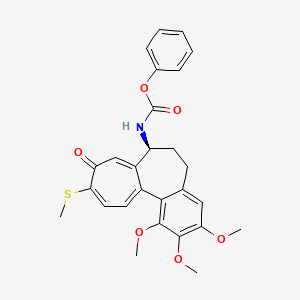
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)
